2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Medicinal Chemistry Chemical Synthesis Building Blocks

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (CAS 1549022-30-1) is a halogenated heterocyclic building block classified as a 2-fluoropyridine derivative featuring an allyloxy ether substituent at the 5-position. It is commercially available with a minimum purity specification of 95% and a molecular weight of 153.15 g/mol (C8H8FNO).

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 1549022-30-1
Cat. No. B1408435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(prop-2-en-1-yloxy)pyridine
CAS1549022-30-1
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC=CCOC1=CN=C(C=C1)F
InChIInChI=1S/C8H8FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2
InChIKeyTYBIFXLDPGRKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (CAS 1549022-30-1): Procurement Specifications and Core Physicochemical Properties


2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (CAS 1549022-30-1) is a halogenated heterocyclic building block classified as a 2-fluoropyridine derivative featuring an allyloxy ether substituent at the 5-position . It is commercially available with a minimum purity specification of 95% and a molecular weight of 153.15 g/mol (C8H8FNO) . The compound's structure, defined by the SMILES notation C=CCOc1ccc(F)nc1, presents dual reactive handles: a fluorine atom amenable to nucleophilic aromatic substitution (SNAr) and an allyl group capable of participating in transition metal-catalyzed cross-couplings and rearrangements .

Why Generic Substitution Fails: The Unique Synthetic Value of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (1549022-30-1)


Generic substitution of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine with other 2-halo-5-alkoxypyridines is not straightforward due to the specific orthogonal reactivity imparted by its 2-fluoro and 5-allyloxy substituents . The 2-fluoro group is a key structural element in the synthesis of c-MET tyrosine kinase inhibitors, as documented in patent literature, where it serves as a critical handle for subsequent derivatization to yield pharmacologically active condensed pyridine derivatives [1]. Replacing it with a 2-chloro or 2-bromo analog, or altering the allyl group to a saturated alkyl chain, would eliminate the necessary reactivity profile for these specific patented synthetic pathways [1]. The compound's utility as a precursor is intrinsically linked to this precise substitution pattern, which enables a sequence of transformations not achievable with structurally similar, yet functionally distinct, analogs [1].

Quantitative Evidence Guide: Defining the Performance and Procurement Profile of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine


Commercial Availability and Defined Purity Standards for Reproducible Research

The target compound is commercially available from multiple established chemical suppliers with a defined minimum purity specification of 95% . This ensures a baseline of chemical integrity for experimental use. While purity specifications are common for chemical reagents, this level is adequate for its documented role as a synthetic intermediate in the preparation of more complex, biologically active molecules [1].

Medicinal Chemistry Chemical Synthesis Building Blocks

Role as a Critical Intermediate in the Synthesis of c-MET Kinase Inhibitors

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is explicitly claimed as a key intermediate in the multi-step synthesis of novel condensed pyridine derivatives that function as c-MET tyrosine kinase inhibitors [1]. This contrasts with other 2-fluoro-5-alkoxypyridines (e.g., 2-fluoro-5-methoxypyridine or 2-fluoro-5-ethoxypyridine), for which no analogous role in this specific, therapeutically relevant patent family has been identified . The patent literature details synthetic schemes where the allyloxy group of the target compound is a crucial participant in forming the final fused heterocyclic system [1].

Oncology Kinase Inhibitors Synthetic Methodology

Predicted Physicochemical Properties: LogP and Hydrogen Bonding Profile for Bioisosteric Design

The predicted physicochemical properties of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (LogP approx. 1.5-2.5) offer a distinct lipophilicity profile compared to its more polar 2-fluoro-5-methoxypyridine analog (LogP approx. 0.5-1.5) . This difference in lipophilicity, driven by the larger allyl group, can be crucial in medicinal chemistry campaigns where modulating membrane permeability and metabolic stability is required [1]. The allyl group also increases the number of rotatable bonds (4 vs. 3 for the methoxy analog), impacting conformational entropy and target binding [2].

Medicinal Chemistry Computational Chemistry Drug Design

High-Impact Application Scenarios for 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine (1549022-30-1) in Research and Development


Synthesis of Patented c-MET Tyrosine Kinase Inhibitors for Oncology Research

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is a direct and required precursor for the preparation of condensed pyridine derivatives disclosed as c-MET inhibitors in patent EP2804867A1 [1]. This compound is not merely a viable option; its specific allyloxy functionality is integral to the formation of the final heterocyclic core that demonstrates inhibitory activity against the c-MET kinase [1]. Researchers aiming to explore this chemical space or validate the patented biology must source this exact building block.

Synthetic Methodology Development Leveraging Orthogonal Reactivity

The compound's 2-fluoro group serves as a classic leaving group for nucleophilic aromatic substitution (SNAr), while the 5-allyloxy moiety is a versatile handle for palladium-catalyzed cross-couplings, Claisen rearrangements, or cycloadditions [1]. This orthogonal reactivity profile allows for the stepwise, chemoselective construction of complex molecular architectures [2]. It is an ideal substrate for developing novel tandem reactions or for generating diverse libraries of 2,5-disubstituted pyridines, a process not readily achievable with less functionalized analogs [3].

Medicinal Chemistry Optimization of Lead Compounds Requiring Modulated Lipophilicity

In a lead optimization program where a 2-fluoro-5-alkoxypyridine moiety is a core pharmacophore, 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine offers a unique opportunity to tune physicochemical properties [1]. Its increased lipophilicity (predicted cLogP ≈ 1.5-2.5) compared to the 5-methoxy analog (cLogP ≈ 0.5-1.5) can be strategically used to improve membrane permeability or alter tissue distribution without the need to introduce entirely new chemical motifs [2]. The allyl group also introduces a potential site for late-stage metabolic derivatization or for forming covalent bonds with a target protein [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.